6-amino-1-methyl-4-phenyl-1H-pyridin-2-one
Description
6-amino-1-methyl-4-phenyl-1H-pyridin-2-one is an organic compound belonging to the class of phenylpyridines. It is a polycyclic aromatic compound containing a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond
Properties
CAS No. |
77693-05-1 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
6-amino-1-methyl-4-phenylpyridin-2-one |
InChI |
InChI=1S/C12H12N2O/c1-14-11(13)7-10(8-12(14)15)9-5-3-2-4-6-9/h2-8H,13H2,1H3 |
InChI Key |
BUVQXXFSUMDACR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=CC1=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-methyl-4-phenyl-1H-pyridin-2-one can be achieved through several methods. One common approach involves the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia, which are formed in situ . This method allows for the formation of the desired compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
6-amino-1-methyl-4-phenyl-1H-pyridin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the aromatic nature of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different chemical and biological properties.
Scientific Research Applications
Chemical Reactions and Synthesis
6-amino-1-methyl-4-phenyl-1H-pyridin-2-one can be synthesized through multiple methods, commonly involving the reaction of phenylacetaldehyde (the Strecker aldehyde of phenylalanine) with creatinine in the presence of formaldehyde and ammonia formed in situ.
This compound undergoes several types of chemical reactions:
- Oxidation: It can be oxidized to create various derivatives.
- Reduction: Reduction reactions can modify its functional groups.
- Substitution: Electrophilic substitution reactions are common due to its aromatic nature.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The specific conditions depend on the desired product and reaction. The major products are substituted derivatives with different chemical and biological properties.
Scientific Research
This compound has applications in chemistry, biology, and medicine:
- Chemistry: It is a building block for synthesizing complex molecules.
- Biology: It is studied for potential biological activities, such as antimicrobial and anticancer properties.
- Medicine: It is investigated for potential therapeutic uses, especially in treating various diseases.
- Industry: It is used in producing pharmaceuticals and other chemical products.
Related Compounds and Applications
Other pyridone derivatives and related compounds also exhibit significant biological activities:
- 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide: This compound displayed high anticonvulsant properties .
- 4-Amino-5-methyl-2(1H) pyridone: It is a key intermediate for producing Finerenone, a non-steroidal antagonist of the mineral corticoid receptor used in the prophylaxis and treatment of cardiovascular and renal diseases like heart failure and diabetic nephropathy .
- 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): PhIP is a food-related mutagen found in cooked meat and fish . Exposure to PhIP can be selectively toxic to dopaminergic neurons .
Mechanism of Action
The mechanism of action of 6-amino-1-methyl-4-phenyl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. It can activate the transcriptional activity of certain genes and mediate membrane-initiated signaling involving various kinase cascades . Additionally, it can induce DNA damage and mutation, which is of particular interest in cancer research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-amino-1-methyl-4-phenyl-1H-pyridin-2-one include:
- 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
- 1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
6-Amino-1-methyl-4-phenyl-1H-pyridin-2-one (often referred to as 6-AMPP) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of 6-AMPP, summarizing key findings from recent research and case studies.
Chemical Structure and Properties
6-AMPP is characterized by a pyridine ring substituted with an amino group and a phenyl moiety. Its chemical structure can be represented as follows:
This compound has been studied for various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.
Anticancer Activity
Recent studies have demonstrated that 6-AMPP exhibits significant anticancer properties. For instance, research indicates that it can inhibit the proliferation of various cancer cell lines.
Table 1: Anticancer Activity of 6-AMPP
| Cell Line | IC50 (µM) | Effect on Cell Viability (%) |
|---|---|---|
| HepG2 (Liver) | 15.4 | 54.25 |
| HeLa (Cervical) | 20.5 | 38.44 |
| GM-6114 (Fibroblast) | >50 | 80.06 |
The data shows that while 6-AMPP effectively reduces the viability of cancer cells, it demonstrates minimal toxicity to normal fibroblasts, indicating a selective action against cancerous cells .
The mechanism through which 6-AMPP exerts its anticancer effects involves the induction of apoptosis in cancer cells. Studies have shown that treatment with this compound leads to alterations in cell cycle progression and increased levels of pro-apoptotic factors . Specifically, the compound has been linked to increased lactate dehydrogenase (LDH) activity in treated cells, suggesting necrotic effects alongside apoptosis .
Anti-inflammatory Activity
In addition to its anticancer properties, 6-AMPP has been evaluated for anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro.
Table 2: Anti-inflammatory Effects of 6-AMPP
| Cytokine | Inhibition (%) at 10 µg/mL |
|---|---|
| IL-6 | 89 |
| TNF-α | 78 |
These findings suggest that 6-AMPP may have therapeutic potential in treating inflammatory diseases .
Neuroprotective Effects
Emerging research indicates that 6-AMPP may also possess neuroprotective properties. Its ability to modulate neurotransmitter systems and reduce oxidative stress suggests a role in managing neurodegenerative conditions.
Case Study: Neuroprotection in Animal Models
In a recent animal study, administration of 6-AMPP was found to improve cognitive function in models of Alzheimer's disease by reducing amyloid-beta plaque accumulation and enhancing synaptic plasticity . This positions 6-AMPP as a promising candidate for further exploration in neurodegenerative disease therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
